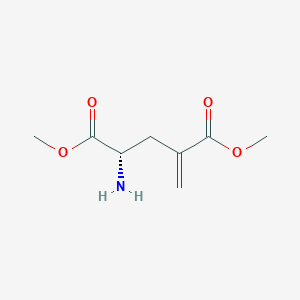
Dimethyl 4-methylidene-L-glutamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-methylidene-L-glutamate is an organic compound derived from L-glutamic acid It is characterized by the presence of a dimethyl ester group and a methylene group attached to the fourth carbon of the glutamate backbone
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 4-methylidene-L-glutamate can be synthesized through the esterification of L-glutamic acid. One common method involves the use of chlorotrimethylsilane (TMSCl) as an acid catalyst precursor. The reaction typically proceeds at room temperature or slightly elevated temperatures (around 50°C) in the presence of alcohols such as methanol or ethanol . The esterification process results in the formation of dimethyl esters of L-glutamic acid, which can then be further modified to introduce the methylene group at the fourth carbon position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve efficient conversion and minimize by-products.
化学反应分析
Types of Reactions
Dimethyl 4-methylidene-L-glutamate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Alcohols or diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dimethyl 4-methylidene-L-glutamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and can be used in studies related to enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of dimethyl 4-methylidene-L-glutamate involves its interaction with specific molecular targets and pathways. The methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Dimethyl 4-methylidene-L-glutamate can be compared with other similar compounds such as:
4-methylene-L-glutamine: Similar structure but with an amide group instead of an ester group.
4-methylene-L-glutamic acid: The parent compound with a carboxylic acid group instead of ester groups.
Uniqueness
The uniqueness of this compound lies in its combination of ester and methylene groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
属性
CAS 编号 |
61541-22-8 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
dimethyl (2S)-2-amino-4-methylidenepentanedioate |
InChI |
InChI=1S/C8H13NO4/c1-5(7(10)12-2)4-6(9)8(11)13-3/h6H,1,4,9H2,2-3H3/t6-/m0/s1 |
InChI 键 |
OBDZJJPETILDCB-LURJTMIESA-N |
手性 SMILES |
COC(=O)[C@H](CC(=C)C(=O)OC)N |
规范 SMILES |
COC(=O)C(CC(=C)C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


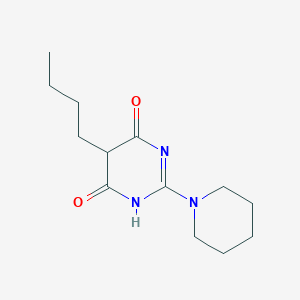
![1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B14592891.png)
![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)
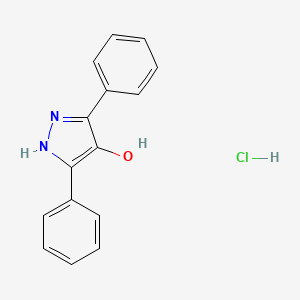
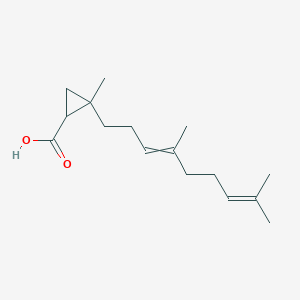
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)
![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)
![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)

![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)
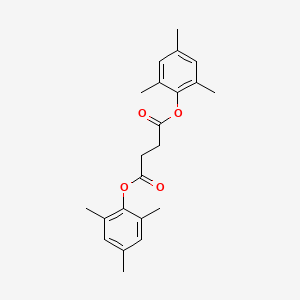
![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)

